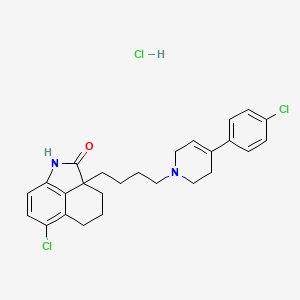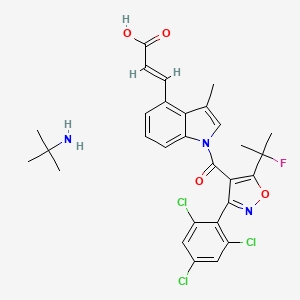
EC-17 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EC17, also known as Folate-FITC, is an FITC conjugated folic acid. It also acts as a FRα-targeting agent that fluoresces at 500nm. EC17 is conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, curculating anti-fluorescein antibodies.may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.
Applications De Recherche Scientifique
Application in Liquid Metal Fast Breeder Reactors
Eddy Current Flowmeters (ECFMs) are crucial in Liquid Metal Fast Breeder Reactors (LMFBRs) where sodium serves as a coolant. ECFMs, suited for high-temperature sodium environments, are used for measuring sodium flow, essential for operational and safety aspects of fast reactors. Their design, simulation, and testing in sodium highlight their significance in ensuring flow through reactor cores under varying conditions (Sharma et al., 2010).
Astronomical Observations
Sodium absorption in the atmosphere of extrasolar planets, like WASP-17b, can be studied using sodium spectral lines. This helps in understanding planetary atmospheres and their compositions (Zhou & Bayliss, 2012).
Electrochromic Devices
Sodium ions (Na+) are considered for electrochromic (EC) devices. The design of ion-transport channels in metal-organic frameworks (MOFs) enables efficient sodium ion intercalation in nanostructured electrodes. This has implications for fast-switching, multicolor, and stable EC devices (Li et al., 2018).
Soil Health Assessment
Sodium-based studies are integral in understanding soil health, especially in sodic soil remediation. Biological indicators, like enzyme activities and gene copies, are used to assess the effectiveness of chemical management strategies in remediating sodium-affected soils (Dose et al., 2015).
Sodium-Ion Batteries
Sodium's role in energy storage, particularly in sodium-ion batteries (SIBs), is significant. Research on materials for SIBs addresses the urgent demand for green and efficient energy-storage systems, considering parameters like cost, safety, and energy density (Delmas, 2018).
Sodium Electrodeposition
The study of sodium electrodeposition, especially in relation to ethylene carbonate (EC) and fluoroethylene carbonate (FEC), enhances the understanding of sodium morphologies and gas evolution in battery systems (Rodriguez et al., 2017).
Environmental Impact Assessment
The impact of sodium salts, particularly in relation to soil erosion and mineral composition changes, is studied to understand the negative effects on roadside environments and tree growth (Marosz, 2011).
Gel-Polymer Electrolytes for Sodium-Ion Batteries
The development of poly-acrylonitrile (PAN)-based gel-polymer electrolytes formed with NaClO4, ethylene carbonate (EC), and propylene carbonate (PC) for sodium-ion batteries is another application. This research focuses on optimizing the ionic conductivity for practical battery applications (Vignarooban et al., 2017).
Propriétés
Numéro CAS |
910661-33-5 |
|---|---|
Nom du produit |
EC-17 sodium |
Formule moléculaire |
C42H34N10Na2O10S |
Poids moléculaire |
916.8335 |
Nom IUPAC |
Benzoic acid, 5-[[[[2-[[(4S)-4-[[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]amino]-4-carboxy-1-oxobutyl]amino]ethyl]amino]thioxomethyl]amino]-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-, sodium salt |
InChI |
InChI=1S/C42H36N10O10S.2Na/c43-41-51-36-35(38(57)52-41)48-23(19-47-36)18-46-21-3-1-20(2-4-21)37(56)50-30(40(60)61)11-12-33(55)44-13-14-45-42(63)49-22-5-8-26(29(15-22)39(58)59)34-27-9-6-24(53)16-31(27)62-32-17-25(54)7-10-28(32)34;;/h1-10,15-17,19,30,46,53H,11-14,18H2,(H,44,55)(H,50,56)(H,58,59)(H,60,61)(H2,45,49,63)(H3,43,47,51,52,57);;/q;2*+1/p-2/t30-;;/m0../s1 |
Clé InChI |
BSWYZDWNAFHWBP-ARIINYJRSA-L |
SMILES |
O=C([O-])C1=CC(NC(NCCNC(CC[C@H](NC(C2=CC=C(NCC3=CN=C4NC(N)=NC(C4=N3)=O)C=C2)=O)C([O-])=O)=O)=S)=CC=C1C5=C6C=CC(C=C6OC7=C5C=CC(O)=C7)=O.[Na+].[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EC17; EC-17; EC 17; Folate-FTIC; FTIC-Folate; EC17 sodium. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



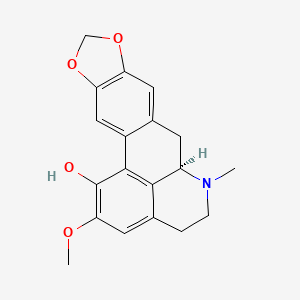
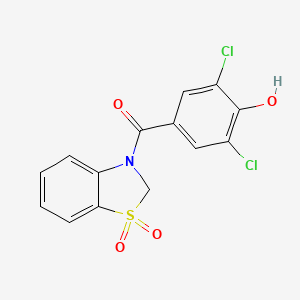
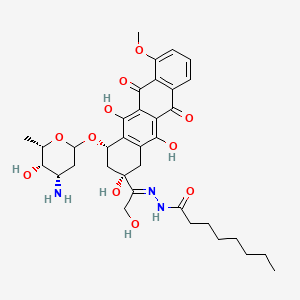
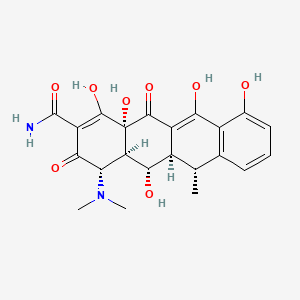
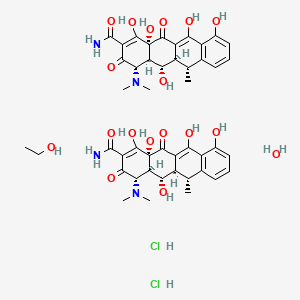
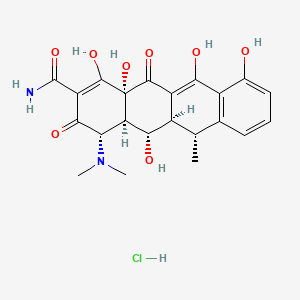
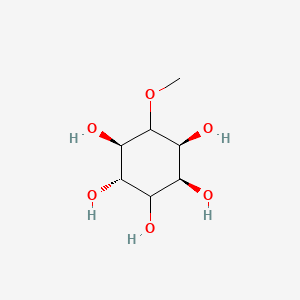
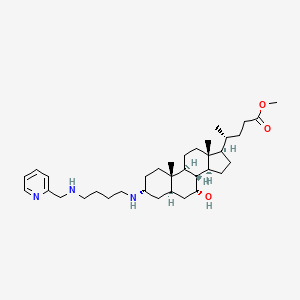
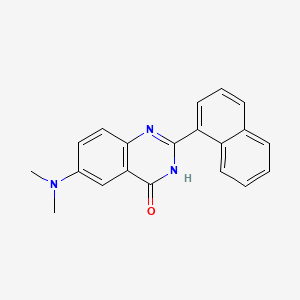
![tert-butyl 5-[(4-ethyl-5-formyl-3-methyl-1H-pyrrol-2-yl)methyl]-3,4-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B607198.png)
